Product packaging for HEXYL NITRATE(Cat. No.:CAS No. 20633-11-8)

HEXYL NITRATE

Cat. No.: B3049440
CAS No.: 20633-11-8
M. Wt: 147.17 g/mol
InChI Key: AGDYNDJUZRMYRG-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features within Organic Nitrates

Hexyl nitrate (B79036) is systematically classified as an organic nitrate, specifically an ester formed from hexanol and nitric acid ontosight.ai. Its chemical identity is firmly established by its molecular formula, C6H13NO3 , and a molecular weight of approximately 147.17 g/mol nih.govcas.orgchemspider.comalfa-chemistry.com. The compound's structure features a six-carbon alkyl chain (hexyl group) attached to a nitrate functional group via an oxygen atom nih.govcas.orgchemspider.com. The general formula for organic nitrates is RONO2 , where 'R' signifies any organic residue wikidoc.org. In hexyl nitrate, this 'R' group is the n-hexyl chain.

The nitrate group itself (-ONO2) is characterized by a central nitrogen atom bonded to three oxygen atoms, arranged in a trigonal planar geometry, similar to the nitrate ion (NO3-) wikidoc.orghmdb.ca. This arrangement contributes to the chemical reactivity and properties of the molecule. This compound can be synthesized through the esterification of hexanol with nitric acid, often in the presence of a dehydrating agent or catalyst such as sulfuric acid ontosight.ai. This synthetic pathway is a common method for producing various alkyl nitrates, underscoring its role as a product in standard organic synthesis procedures.

Key identifiers and properties associated with this compound include:

PropertyValueSource
IUPAC NameThis compound nih.govcas.orgchemspider.com
CAS Registry Number20633-11-8 nih.govcas.orgchemspider.com
Molecular FormulaC6H13NO3 nih.govcas.orgchemspider.com
Molecular Weight147.17 g/mol nih.govcas.orgchemspider.com
SMILESCCCCCCON+[O-] nih.govcas.orgchemspider.com
Boiling Point68-70 °C @ 13 Torr cas.org
Melting Point<0 °C cas.org
Density1.003 g/cm³ alfa-chemistry.com
SolubilitySlightly soluble in water, soluble in organic solvents ontosight.ai
Chemical ClassOrganic Nitrate ontosight.aiwikidoc.org

Significance in Contemporary Chemical Science

This compound, as a representative of the organic nitrate class, is significant in chemical research due to the inherent properties and potential applications associated with this functional group. Organic nitrates, in general, are studied for their roles in various chemical processes and material sciences.

The synthesis of this compound itself, involving the esterification of an alcohol with nitric acid, is a fundamental reaction in organic chemistry, providing a model for understanding the formation and stability of nitrate esters ontosight.ai. These compounds are investigated for their energetic properties, which can be relevant in the development of propellants and explosives, although specific applications for this compound in this regard are not detailed in the provided information.

Furthermore, the broader class of organic nitrates is recognized for its chemical reactivity and its ability to release nitric oxide (NO) under certain conditions ontosight.airesearchgate.net. This property underpins their use in medicinal chemistry as vasodilators, a characteristic shared by many organic nitrates. While detailed research findings specific to this compound's unique contributions to advanced chemical research are not extensively documented, its structure and classification place it within the ongoing study of functional group chemistry, reaction mechanisms, and the development of novel organic compounds with tailored properties. The exploration of alkyl nitrates, including this compound, contributes to the foundational knowledge base required for advancements in synthetic methodologies and the understanding of chemical behavior in diverse applications.

Compound List:

this compound

Nitric Acid

Hexanol

Nitrate ion (NO3-)

Nitrite (B80452) ion (NO2-)

Nitro compounds

2-Ethylthis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B3049440 HEXYL NITRATE CAS No. 20633-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H13NO3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

AGDYNDJUZRMYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID8066636
Record name Nitric acid, hexyl ester
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Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Vapor Pressure

1.58 [mmHg]
Record name Nitric acid, hexyl ester
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CAS No.

20633-11-8, 72245-27-3
Record name Hexyl nitrate
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Record name Hexyl nitrate
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Record name Hexyl nitrate
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Reaction Mechanisms and Decomposition Pathways of Hexyl Nitrate

Thermolytic Decomposition of Nitrate (B79036) Esters

Thermolysis, or thermal decomposition, refers to the chemical breakdown of a compound induced by heat. wikipedia.org For nitrate esters, this process is primarily endothermic, as energy is required to sever the chemical bonds within the molecule. wikipedia.org The decomposition of primary and secondary nitrate esters generally proceeds via a first-order rate law, indicating a single, rate-determining step. uri.edu

The initial and rate-determining step in the thermal decomposition of most primary and secondary alkyl nitrates is the homolytic cleavage of the relatively weak oxygen-nitrogen dioxide (RO-NO₂) bond. uri.edursc.org This unimolecular fission results in the formation of two radical species: an alkoxyl radical (RO•) and a nitrogen dioxide radical (•NO₂). uri.eduresearchgate.net

For hexyl nitrate, this reaction can be represented as:

C₆H₁₃O-NO₂ → C₆H₁₃O• + •NO₂

The activation energy (Ea) is the minimum energy required to initiate the decomposition reaction. For primary and secondary nitrate esters, the activation energies for thermal decomposition are found to be quite similar, suggesting a common mechanism dominated by the O-NO₂ bond cleavage. uri.edu Studies on various nitrate esters have established a range for this energetic barrier. For instance, the decomposition of most primary and secondary nitrate esters has an activation energy of approximately 170 kJ/mol. uri.edu Research on 2-ethylthis compound (EHN), a structural isomer of octyl nitrate and a larger analogue of this compound, provides more specific values that are considered representative for similar long-chain primary alkyl nitrates.

CompoundConditionActivation Energy (Ea)Reference
Primary & Secondary Nitrates (General)Solution~170 kJ/mol uri.edu
2-Ethylthis compound (EHN)Non-isothermal154 ± 3 kJ/mol researchgate.net
2-Ethylthis compound (EHN)Isothermal157 ± 7 kJ/mol researchgate.net
Ethyl NitrateGas Phase~161-165 kJ/mol (38-39.5 kcal/mol) rsc.org

The data indicates that there is almost no difference in the activation energy at various stages of the reactant's conversion, which supports a single-step reaction model being suitable to describe the decomposition. researchgate.net

Influence of Chemical Environment on Decomposition

The stability of this compound and its decomposition pathways are significantly influenced by the surrounding chemical environment.

Acids : The presence of strong acids, such as concentrated sulfuric acid and nitric acid, can significantly decrease the onset decomposition temperature of alkyl nitrates. researchgate.net Concentrated sulfuric acid, in particular, has a pronounced effect, lowering the activation energy for the decomposition of EHN. researchgate.net

Solvents : The solvent can play a physical role in the decomposition process. In solution, the "solvent cage" effect can influence the reaction rate. A decrease in solvent viscosity leads to a significant increase in the reaction rate, as the radical pair (RO• and •NO₂) formed during homolysis can more easily escape the cage and react separately, preventing their recombination back to the parent nitrate ester. uri.edu

Contaminants : Traces of nitrogen oxides can sensitize alkyl nitrates to decomposition, potentially leading to pressure build-up or explosion upon heating. redox.com Similarly, the presence of transition metal oxides or their chelates can greatly accelerate the rate of decomposition. redox.com

Effect of Acidic Conditions on Stability

Acidic conditions significantly reduce the stability of this compound, accelerating its decomposition. Alkyl nitrates as a class of compounds can react violently with strong mineral acids and Lewis acids such as sulfuric acid, tin(IV) chloride, and boron trifluoride, often after an induction period that can last several hours. redox.comlubrizol.com This reactivity is due to acid-catalyzed hydrolysis, a process that is much faster for alkyl nitrates than for other esters. psu.edu

The mechanism often involves protonation of the nitrate ester, followed by the breaking of the O-N bond. psu.edu The decomposition can become autocatalytic, as the formation of acidic species like nitrous acid during the reaction can further speed up the degradation process. psu.eduosti.gov Even trace amounts of acid can be sufficient to catalyze the decomposition. journals.co.za Studies on the hydrolysis of various organic nitrates have shown a positive correlation between the rate of hydrolysis and the acidity of the solution, underscoring the instability of these compounds in acidic environments. nih.govcopernicus.org

Role of Impurities and Stabilizers on Reaction Kinetics

The reaction kinetics of this compound decomposition are highly sensitive to the presence of impurities and stabilizers. Certain impurities can act as catalysts, significantly accelerating the rate of decomposition, while stabilizers are added to counteract these effects and enhance storage stability.

Common Impurities and Their Effects:

Nitrogen Oxides: Traces of nitrogen oxides (NOx), which are also decomposition products, can promote or sensitize alkyl nitrates to further decomposition. redox.comlubrizol.com This can lead to a dangerous feedback loop, resulting in pressure build-up and potential explosion upon heating or during prolonged storage. redox.comlubrizol.com

Transition Metal Oxides: The presence of transition metal oxides or their chelates can greatly accelerate the decomposition rate of alkyl nitrates. redox.comlubrizol.com

Acids: As discussed previously, acidic impurities are potent catalysts for decomposition. google.com

Stabilizers and Their Mechanisms: To mitigate the autocatalytic decomposition, stabilizers are incorporated into nitrate ester formulations. researchgate.net These compounds work by neutralizing the acidic by-products and scavenging the free radicals that propagate the decomposition reactions. researchgate.net

Stabilizer TypeExamplesMechanism of Action
Aromatic Amines Diphenylamine, 2-Nitrodiphenylamine (2-NDPA)Neutralize free radicals and reactive oxygen species released from the decomposition of the O-NO2 group, disrupting autocatalytic reactions. researchgate.net
Urea (B33335) Derivatives 1,3-Diethyl-1,3-diphenylurea (Centralite I), 1,3-Dimethyl-1,3-diphenylurea (Centralite II)Function similarly to aromatic amines by reacting with and neutralizing decomposition products like nitrogen oxides. researchgate.net
Alkaline Materials Alkali metal carbonates and phosphates, alkaline earth metal oxidesNeutralize acidic by-products that catalyze degradation. google.com

It is important to note that not all additives are stabilizers; some, like p-nitromethyl aniline, have been found to accelerate the degradation of alkyl nitrites, highlighting the complexity of these chemical interactions. google.com

Identification and Formation Pathways of Decomposition Products

The decomposition of this compound yields a mixture of inorganic nitrogen-containing gases and smaller organic molecules. The initial breaking of the RO-NO2 bond is the gateway to these varied products. uri.eduresearchgate.net

Nitrogen Oxides (e.g., NO, NO2, N2O4, N2O)

Nitrogen oxides are primary products of this compound decomposition. redox.comgodeepak.com The decomposition process and subsequent reactions are summarized below:

Initial Fission: The primary thermal decomposition step is the cleavage of the nitrate ester, forming a hexyloxy radical and nitrogen dioxide (NO2). uri.eduresearchgate.net C6H13ONO2 → C6H13O• + NO2•

NO2 Reactions: The highly reactive NO2 radical can then participate in numerous secondary reactions. It can exist in equilibrium with its dimer, dinitrogen tetroxide (N2O4).

Formation of Other Oxides: In complex reaction environments, particularly during combustion, NO2 can be reduced to nitric oxide (NO). osti.gov Further reactions can lead to the formation of nitrous oxide (N2O) and elemental nitrogen (N2) as final gaseous products. rsc.org Studies on similar small alkyl nitrates have confirmed the initial formation of NO2, followed by the appearance of NO and N2O in the final product mixture. rsc.org

Nitrogen OxideFormation Pathway
Nitrogen Dioxide (NO2) Primary product from the initial homolytic cleavage of the O-NO2 bond. uri.eduresearchgate.net
Nitric Oxide (NO) Formed from subsequent reactions of NO2, particularly in complex combustion environments and through reactions with other radicals. osti.gov
Dinitrogen Tetroxide (N2O4) Formed by the dimerization of NO2 (2NO2 ⇌ N2O4).
Nitrous Oxide (N2O) A final gaseous product resulting from complex secondary reactions in the gas phase. rsc.org

Carbonaceous Decomposition By-products (e.g., formaldehyde (B43269), CO, CH4, C2H2O)

The carbon-containing fragment from the initial decomposition, the hexyloxy radical, is unstable and undergoes further reactions to produce smaller, more stable carbonaceous compounds.

β-Scission: The hexyloxy radical can decompose via β-scission, a process that breaks the carbon-carbon bond adjacent to the oxygen atom. uri.edu For 2-ethylhexyloxy radical, this leads to the formation of formaldehyde (CH2O) and other alkyl radicals. researchgate.net

Formation of Aldehydes and Radicals: This fragmentation results in the formation of aldehydes and smaller alkyl radicals. researchgate.netosti.gov Formaldehyde is a commonly identified product. researchgate.net

Oxidation to CO and CO2: Under thermal decomposition or combustion conditions, these smaller fragments are further oxidized to produce carbon monoxide (CO) and carbon dioxide (CO2). redox.comlubrizol.comgodeepak.com

Carbonaceous ProductFormation Pathway
Formaldehyde (CH2O) Formed via β-scission of the alkoxy radical produced in the initial decomposition step. researchgate.netosti.gov
Carbon Monoxide (CO) Product of further oxidation of aldehydes and other carbon fragments during thermal decomposition. godeepak.com
Carbon Dioxide (CO2) Final oxidation product of carbonaceous fragments under combustion or high-temperature decomposition. redox.comlubrizol.com
Methane (CH4) While not explicitly detailed for this compound in the provided context, smaller alkyl radicals formed during decomposition can abstract hydrogen to form alkanes like methane.
Acetylene (C2H2) Not specifically mentioned for this compound, but can be a byproduct in high-temperature decomposition of organic compounds.

Nitrogen Chemistry Interactions in Complex Chemical Systems

In broader chemical systems, such as the Earth's atmosphere, this compound and other alkyl nitrates (RONO2) play a significant role as intermediates in the cycling of reactive nitrogen oxides (NOx ≡ NO + NO2). noaa.govpublish.csiro.au They are generally considered temporary reservoirs for NOx. publish.csiro.aunilu.no

The formation of alkyl nitrates occurs through the reaction of alkyl peroxy radicals (RO2•) with nitric oxide (NO). osti.gov This reaction sequesters NOx, temporarily removing it from the primary photochemical cycles that produce ozone. escholarship.org

However, this sequestration is not permanent. Alkyl nitrates can be removed from the atmosphere through deposition or undergo chemical processing that recycles the NOx back into the atmosphere. escholarship.org This recycling can occur through two main pathways:

Photolysis: The absorption of sunlight can break the O-NO2 bond, re-releasing NO2 and an alkoxy radical. publish.csiro.au

Oxidation: Reaction with hydroxyl radicals (•OH), the atmosphere's primary cleaning agent, can also lead to the breakdown of the alkyl nitrate and the eventual regeneration of NOx. publish.csiro.au

This role as both a sink and a source makes alkyl nitrates key components in determining the distribution and lifetime of NOx in the atmosphere, which in turn influences regional air quality and ozone production. noaa.govescholarship.org

Advanced Analytical Techniques for Characterization and Stability Assessment of Hexyl Nitrate

Calorimetric Techniques for Thermal Behavior Analysis

Calorimetry, in its various forms, provides quantitative measurements of heat flow associated with physical and chemical processes as a function of temperature or time. For energetic materials like nitrate (B79036) esters, these techniques are crucial for identifying potential thermal hazards, understanding decomposition mechanisms, and establishing safe operating parameters. The primary goal is to characterize thermal transitions, measure the energy released during decomposition, and determine critical temperatures that indicate the onset of hazardous reactions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. This method allows for the identification and quantification of thermal events such as melting, crystallization, glass transitions, and decomposition slideshare.net6-napse.comtorontech.comtainstruments.comwilliams.edu. When applied to nitrate esters, DSC can reveal the onset temperature of decomposition, the energy released during this process (heat of decomposition), and any intermediate phase transitions.

For compounds like 2-ethylhexyl nitrate (2-EHN), a structurally similar nitrate ester used as a cetane improver in diesel fuels, DSC studies have provided critical thermal data. For instance, 2-EHN has a reported general onset decomposition temperature of approximately 157 °C researchgate.net. Under adiabatic conditions, its initial decomposition temperature has been observed in the range of 140-160 °C researchgate.net. These values highlight the relatively low temperatures at which such nitrate esters can begin to degrade, releasing energy. While direct DSC data for this compound is limited, the general behavior of nitrocompounds indicates an average onset temperature of around 300 °C for exothermic decomposition, with an average heat of decomposition of approximately 2118.5 J/g acs.org. Ionic liquids containing nitrate anions, such as 1-hexyl-2,3-dimethylimidazolium nitrate, show significantly higher decomposition onset temperatures, with Tonset reported at 300.89 °C and Tpeak at 325.10 °C under specific conditions nih.gov.

Table 1: Differential Scanning Calorimetry (DSC) Data for Related Nitrate Compounds

CompoundTransition TypeTemperature (°C)NotesSource
2-Ethylthis compound (2-EHN)Decomposition Onset157General onset temperature researchgate.net
2-Ethylthis compound (2-EHN)Decomposition Onset140-160Adiabatic conditions researchgate.net
1-Hexyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO3])Decomposition Onset (Tonset)300.89Under nitrogen atmosphere, 10 °C/min heating nih.gov
1-Hexyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO3])Decomposition Peak (Tpeak)325.10Under nitrogen atmosphere, 10 °C/min heating nih.gov
Nitrocompounds (general)Exothermic BehaviorAverage 300Average onset temperature acs.org

Accelerating Rate Calorimetry (ARC) for Reaction Exothermicity

Accelerating Rate Calorimetry (ARC) is a powerful technique for evaluating the thermal stability and runaway reaction potential of materials under adiabatic conditions. Unlike DSC, which typically operates under a controlled temperature program, ARC simulates a worst-case scenario where heat generated by the sample cannot dissipate, leading to a self-accelerating temperature and pressure rise researchgate.neticheme.orgparalab.pt. This method is critical for determining parameters such as the onset temperature of self-heating, the adiabatic temperature rise, the time to maximum rate (TMRad), and the self-accelerating decomposition temperature (SADT) researchgate.neticheme.org.

For energetic materials, ARC data provides a direct measure of the potential for thermal runaway. For example, studies on 2-ethylthis compound (2-EHN) indicate an initial decomposition temperature under adiabatic conditions in the range of 140-160 °C researchgate.net. While specific ARC data for this compound is not detailed in the provided snippets, ARC is routinely used to assess the thermal hazards of nitrate esters by quantifying the heat released during decomposition and the rate at which this heat is generated. This information is vital for process safety, determining safe storage conditions, and designing emergency relief systems.

Table 2: Accelerating Rate Calorimetry (ARC) Data for Related Nitrate Compounds

CompoundConditionParameterValue (°C)NotesSource
2-Ethylthis compound (2-EHN)AdiabaticInitial Decomposition Temp.140-160 researchgate.net
General Energetic MaterialAdiabatic (ARC)Onset Temperature170.62Example value for a pure sample, not this compound researchgate.net

Assessment of Thermal Decomposition Parameters and Onset Temperatures

The combined data from DSC and ARC allows for a comprehensive assessment of thermal decomposition parameters, which are crucial for understanding the intrinsic stability and potential hazards of this compound. Key parameters include the onset temperature of decomposition, activation energy, pre-exponential factor, and the order of the decomposition reaction.

For 2-ethylthis compound (2-EHN), kinetic analyses using DSC have yielded activation energies (E) of approximately (154 ± 3) kJ mol⁻¹ under non-isothermal conditions and (157 ± 7) kJ mol⁻¹ under isothermal conditions, suggesting that a single-step reaction model is suitable for describing its decomposition researchgate.net. An activation barrier of 39 kcal/mol was determined for its thermal decomposition in solution researchgate.net. These parameters are vital for predicting the material's behavior at different temperatures and for modeling its decomposition kinetics. While these values are for 2-EHN, they provide a benchmark for the type of kinetic data that would be sought for this compound to assess its thermal stability and potential reactivity. The onset temperature of decomposition, whether determined by DSC or ARC, serves as a primary indicator of thermal stability, with lower onset temperatures signifying greater instability.

Computational and Theoretical Studies on Hexyl Nitrate Chemistry

Kinetic Modeling of Decomposition and Reactivity

The kinetic modeling of hexyl nitrate (B79036) and related alkyl nitrates is central to understanding their impact on fuel systems. These models aim to simulate the complex reaction networks that govern their decomposition and subsequent influence on combustion processes.

Development of Detailed Kinetic Models for Fuel Systems Incorporating Alkyl Nitrates

Detailed kinetic models for fuel systems incorporating alkyl nitrates, such as 2-ethylhexyl nitrate (2EHN), a common cetane improver, are typically constructed by integrating additive-specific sub-mechanisms into existing fuel surrogate models. These models often comprise three main components: a base fuel mechanism representing the primary fuel, a sub-mechanism detailing the decomposition and reactions of the alkyl nitrate additive, and a sub-mechanism for the associated nitrogen chemistry osti.govosti.govresearchgate.net. The decomposition of 2EHN, for instance, is initiated by the cleavage of the O-N bond, yielding nitrogen dioxide (NO₂) and a 2-ethylhexyloxy radical, which then undergoes further fragmentation osti.govosti.govresearchgate.net. These models are rigorously validated against experimental data obtained from shock tubes and rapid compression machines to ensure their predictive accuracy across various temperature and pressure regimes researchgate.netresearchgate.net. The efficacy of these additives is understood to be dependent on factors such as temperature, the sensitivity of the base fuel, and the concentration of the additive researchgate.netresearchgate.net.

Sensitivity Analysis of Chemical Pathways Governing Reactivity Enhancement

Sensitivity analysis is a critical tool used to identify the most influential chemical pathways within kinetic models that contribute to the reactivity enhancement provided by alkyl nitrates. For 2EHN in fuel systems, sensitivity analyses have highlighted the significant role of formaldehyde (B43269) (CH₂O) and methyl peroxy (CH₃O₂) radical chemistry, which are highly sensitive to the presence of the dopant across a range of conditions osti.govosti.gov. At elevated temperatures, the radicals generated from the decomposition of alkyl nitrates, such as the 3-heptyl radical derived from 2EHN, are predicted to be key intermediates that promote ignition osti.govosti.govresearchgate.net. Furthermore, the conversion of NO₂ back to nitric oxide (NO) through specific reaction cycles is vital, as NO acts as a potent promoter of fuel reactivity researchgate.netresearchgate.net. The direct decomposition rate of the alkyl nitrate itself is found to be more impactful at lower temperatures, attributed to a higher activation energy for these initial breakdown reactions osti.govosti.gov. Studies on other alkyl nitrates, like isopropyl nitrate and ethyl nitrate, also point to the initial O–NO₂ bond cleavage as the primary decomposition step, generating radicals and NO₂ acs.orgresearchgate.netrsc.org.

Thermodynamic Calculations for Reaction Process Analysis

While specific thermodynamic data for this compound's reaction pathways are not extensively detailed in the provided literature, general computational methodologies and data for related compounds offer insight. Quantum chemical calculations, including Density Functional Theory (DFT), are routinely employed to determine thermodynamic properties and map out reaction mechanisms dtic.milmdpi.com. For example, DFT calculations have been utilized to assess the thermal stability and decomposition kinetics of ionic liquids containing nitrate groups, yielding activation energies that correlate with thermal hazard mdpi.com. Research on organic nitrate esters, such as nitroglycerin, involves quantum mechanical electronic structure methods (QM-ESMs) to characterize transition states and derive thermodynamic data essential for parameterizing reaction rate coefficients dtic.mil. The O–NO₂ bond dissociation energy in related alkyl nitrates, such as isopropyl nitrate and ethyl nitrate, is estimated to be approximately 38 kcal mol⁻¹, indicating a relatively weak bond that facilitates their thermal decomposition acs.orgresearchgate.net.

Structure-Activity Relationship (SAR) Extensions to Nitrate Groups

Structure-Activity Relationships (SAR) provide a framework for correlating the molecular structure of compounds with their chemical activity. In the context of alkyl nitrates, SAR studies investigate how structural variations, particularly the presence and position of the nitrate group, influence their reactivity. Research on the reactions of alkyl nitrates with hydroxyl (OH) radicals indicates that the nitrate group can exert a deactivating effect on reactivity, influencing reactions up to two carbon atoms away from the nitrate moiety researchgate.netdoaj.orgcopernicus.org. Computational studies contribute to refining these SAR models by establishing correlations between structural modifications and observed decomposition rates or other chemical behaviors rsc.orgrsc.org. For instance, the decomposition of β-nitrate-alkoxy radicals is found to proceed at a slower rate compared to their β-OH substituted counterparts, and the nitrate group's presence affects crucial reaction pathways like H-migration rsc.orgrsc.org. The effectiveness of alkyl nitrates as cetane enhancers is also intrinsically linked to their structure, with specific decomposition products, such as the 3-heptyl radical generated from 2EHN, playing a pivotal role in accelerating low-temperature combustion chemistry and promoting the generation of OH radicals researchgate.netresearchgate.net.

Table 1: Key Bond Dissociation Energies for Alkyl Nitrates

CompoundBond DissociatedBond Dissociation Energy (kcal mol⁻¹)Reference
Isopropyl NitrateO–NO₂38.2 ± 4.0 acs.org
Ethyl NitrateO–NO₂38.3 ± 2.0 researchgate.net

Table 2: Activation Energies for Thermal Decomposition of Imidazolium Nitrate Ionic Liquids

Ionic LiquidAverage Activation Energy (kJ mol⁻¹)Reference
[Emmim][NO₃]204.45 ± 5.80 mdpi.com
[Bmmim][NO₃]169.95 ± 6.08 mdpi.com
[Hmmim][NO₃]161.55 ± 4.97 mdpi.com
[Ommim][NO₃]150.81 ± 5.83 mdpi.com
[Dmmim][NO₃]134.75 ± 6.12 mdpi.com

Compound List:

this compound

Alkyl Nitrates

2-Ethylthis compound (2EHN)

Isopropyl Nitrate (IPN)

Ethyl Nitrate (ENT)

Nitroglycerin (NGg)

Methyl Nitrate

Nitric Acid (HNO₃)

Nitrogen Dioxide (NO₂)

Nitrogen Monoxide (NO)

Hydroxyl Radical (OH)

Peroxy Radicals (RO₂)

Alkoxy Radicals (RO)

3-Heptyl Radical

Formaldehyde (CH₂O)

Acetaldehyde

Methyl Nitrite (B80452)

Ethyl Nitrite

Di-tert-butyl Peroxide (DTBP)

Toluene

n-Heptane

Iso-octane

Pentene

2,3-Dimethyl-butene

1-Pentene

trans-2-Hexene

Isoprene

Terpene nitrates

Imidazolium Nitrate Ionic Liquids

1-Hexyl-3-methylimidazolium nitrate ([Hmim][NO₃])

Environmental Transformations and Fate of Hexyl Nitrate

Atmospheric Degradation Processes

Once released into the troposphere, hexyl nitrate (B79036) can undergo several degradation processes. The dominant pathways involve photochemical reactions initiated by sunlight and reactive chemical species.

The primary daytime loss process for most organic chemicals in the troposphere is their reaction with hydroxyl (OH) radicals. utoronto.ca The OH radical, often called the "detergent of the atmosphere," is a powerful oxidizing agent that initiates the degradation of a wide range of compounds. niwa.co.nz For alkyl nitrates like hexyl nitrate, the reaction with OH radicals proceeds via the abstraction of a hydrogen atom from a C-H bond, forming an alkyl radical and water. utoronto.ca

R-ONO₂ + •OH → •R(-H)-ONO₂ + H₂O

This initial step leads to a cascade of further reactions, ultimately breaking down the compound. The rate of this reaction is a critical factor in determining the atmospheric lifetime of this compound. While specific experimental rate constants for this compound are not always available, structure-activity relationship (SAR) models are used to estimate them based on data from other organic compounds. utoronto.ca These models calculate rate constants by summing the contributions of different molecular groups. Disagreements between calculated and experimental values can occur, particularly for complex or halogenated compounds, but the method is generally reliable for classes like alkyl nitrates. utoronto.ca

This compound is not only a primary pollutant but can also be formed as a secondary product in the atmosphere through the oxidation of hydrocarbons. nih.gov The atmospheric oxidation of alkanes, such as hexane, is initiated by OH radicals, which abstract a hydrogen atom to form an alkyl radical (R•). nih.gov This radical rapidly reacts with molecular oxygen (O₂) to create a peroxy radical (RO₂•). nih.gov

In the presence of nitric oxide (NO), the peroxy radical can react via two main channels:

Formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂). nih.gov

Formation of an alkyl nitrate (RONO₂). nih.gov

R• + O₂ → RO₂• RO₂• + NO → RONO₂ (minor channel) RO₂• + NO → RO• + NO₂ (major channel)

The branching ratio between these two pathways is crucial for atmospheric chemistry, as the formation of alkyl nitrates acts as a sink for both NOx (NO + NO₂) and reactive organic radicals, influencing tropospheric ozone production and the lifetime of NOx. caltech.edu Chamber studies have demonstrated that alkyl nitrates, including this compound, can be formed from the ozonolysis of terpenes like α-pinene in the presence of alkanes (e.g., hexane) and nitric oxide, conditions that can be found in various atmospheric environments. nih.gov

Aqueous-Phase Reactivity and Degradation Kinetics

While gas-phase reactions are significant, the partitioning of this compound into atmospheric water droplets (e.g., clouds, fog, and wet aerosols) opens up pathways for aqueous-phase reactions. researchgate.netcopernicus.org

In the aqueous phase, organic nitrates can also be degraded by OH radicals. researchgate.netcopernicus.org Determining the rate constants for these reactions is essential for modeling their multiphase atmospheric lifetime. researchgate.net Kinetic studies have been performed for various alkyl nitrates, such as isopropyl nitrate and 1-pentyl nitrate, using competition kinetic methods. researchgate.netd-nb.info These experiments have shown that the nitrate functional group has a strong deactivating effect on the molecule's reactivity towards OH radicals. researchgate.netd-nb.info

The experimental data from known compounds are used to extend and refine Structure-Activity Relationships (SARs) for the aqueous phase. d-nb.info These SARs can then be used to estimate the OH-oxidation rate constants for a wide array of other organic nitrates, including this compound, for which direct experimental data may be lacking. researchgate.net Studies show that for many water-soluble organic nitrates, aqueous-phase OH oxidation is a major atmospheric sink. copernicus.org

The extent to which this compound undergoes aqueous-phase degradation depends on its tendency to partition from the gas phase into the liquid phase. This behavior is described by the compound's Henry's Law constant (KH), which relates its partial pressure in the gas phase to its concentration in the aqueous phase. noaa.gov A lower Henry's Law constant indicates a greater tendency to remain in the gas phase.

Table 1: Physicochemical Properties Relevant to Environmental Partitioning of this compound and Related Compounds

CompoundPropertyValueReference
1-Hexyl NitrateHenry's Law Constant (KH)3.7 x 10⁻¹ M atm⁻¹ noaa.gov
2-Ethylthis compoundWater Solubility (at 20°C)12.6 mg/L asm.org

Note: Data for the isomer 2-ethylthis compound is included to provide context on the general solubility of C8 alkyl nitrates.

Environmental Persistence and Transport Considerations

While some organic compounds are readily biodegradable, 2-ethylthis compound, an isomer of this compound, is not considered to be readily biodegradable. redox.comchemicalbook.com Studies on its biodegradation by certain bacteria show that the process can be slow and may lead to the accumulation of metabolic intermediates. asm.org Furthermore, it is classified as toxic to aquatic life with long-lasting effects, indicating that its presence in aquatic systems following atmospheric deposition could be a concern. redox.comgodeepak.com This suggests that this compound and its isomers may persist in certain environmental compartments, contributing to the long-range transport of nitrogen oxides and potentially impacting remote ecosystems.

Impact of Synthesis By-products on Environmental Effluents

The synthesis of this compound, like many chemical manufacturing processes, can generate a variety of by-products that may be present in environmental effluents. The specific nature and quantity of these by-products depend on the chosen synthesis route and the purity of the starting materials. A common method for producing alkyl nitrates is the nitration of the corresponding alcohol—in this case, hexanol—using a nitrating agent such as a mixture of nitric acid and sulfuric acid. google.comprepchem.com

During the esterification reaction of hexanol with nitric acid, several side reactions can occur. Incomplete reactions can leave unreacted hexanol and nitric acid in the waste stream. Oxidation of the alcohol is a potential side reaction, which could lead to the formation of hexanal, hexanoic acid, and other oxidation products. Dehydration of hexanol could also occur, although typically this requires harsher conditions. Furthermore, the use of sulfuric acid as a catalyst can result in the formation of sulfate (B86663) salts that will be present in the aqueous waste. prepchem.com If urea (B33335) is used to stabilize the reaction, it may also be present in the effluent. prepchem.com

The resulting effluent from the synthesis of this compound is therefore likely to be a complex mixture. The primary components of concern in the aqueous effluent would be residual acids (nitric and sulfuric), inorganic salts (nitrates and sulfates), and dissolved organic compounds, including unreacted hexanol and any water-soluble oxidation by-products. The organic phase, prior to purification, will contain the this compound product alongside unreacted starting material and organic by-products.

The environmental impact of these effluents is significant. The release of acidic wastewater can lower the pH of receiving water bodies, affecting aquatic life. The organic by-products contribute to the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of the water, potentially leading to oxygen depletion. Of particular concern is the nitrate content itself, which, as discussed in the following section, is a major contributor to eutrophication. Therefore, treatment of the effluent to neutralize acids, remove organic compounds, and reduce nitrate concentrations is a critical step in minimizing the environmental footprint of this compound production.

Table 1: Potential By-products in this compound Synthesis Effluent and their Environmental Relevance

By-product CategorySpecific ExamplesPotential Environmental Impact
Unreacted Reagents Hexanol, Nitric Acid, Sulfuric AcidToxicity to aquatic life, acidification of water, nitrate pollution.
Oxidation Products Hexanal, Hexanoic AcidIncreased Biological/Chemical Oxygen Demand (BOD/COD), potential toxicity.
Isomeric Products 2-Hexyl nitrate, 3-Hexyl nitrateContribution to total organic nitrates in the environment.
Related Esters Hexyl nitrite (B80452)Potential for hydrolysis to form nitrous acid. psu.edu
Inorganic Salts Sodium nitrate, Sodium sulfateIncreased salinity and specific ion toxicity.

Broader Contexts of Anthropogenic Nitrate Pollution Dynamics in Water Systems

The environmental fate of this compound and its synthesis by-products cannot be viewed in isolation. It is part of the much larger and globally significant issue of anthropogenic nitrate pollution in water systems. mdpi.com Human activities have profoundly altered the natural nitrogen cycle, leading to excessive concentrations of nitrates in both surface water and groundwater. mdpi.comencyclopedie-environnement.org

The primary sources of this widespread nitrate contamination are agricultural. encyclopedie-environnement.orgiwaponline.com The intensive use of nitrogen-based fertilizers and the management of livestock manure lead to significant runoff of nitrates into rivers, lakes, and estuaries. iwaponline.comaquamonitrix.com Other major contributors include discharges from wastewater treatment plants, industrial effluents (such as those from chemical manufacturing), and leachate from septic systems and landfills. mdpi.comiwaponline.com Due to their high solubility in water, nitrates are readily transported from land-based sources into aquatic environments. epa.gov

The ecological consequences of elevated nitrate levels are severe, with the most prominent being eutrophication. europa.eu In a process similar to how fertilizers boost crop growth on land, nitrates act as a nutrient for aquatic plants and algae. aquamonitrix.comepa.gov An excess of nitrates can trigger explosive algal blooms. aquamonitrix.com These blooms can block sunlight from reaching submerged vegetation, disrupting the ecosystem. aquamonitrix.com When the large biomass of algae dies and decomposes, the process consumes large amounts of dissolved oxygen in the water, leading to hypoxic or "dead zones" where fish and other aquatic organisms cannot survive. aquamonitrix.comepa.gov Some algal blooms are also toxic, posing a direct threat to wildlife and human health. aquamonitrix.com

Groundwater is also highly susceptible to nitrate contamination, which can create long-term problems. aquamonitrix.com In many agricultural regions, decades of fertilizer application have resulted in large quantities of nitrates slowly percolating through the soil and accumulating in aquifers. aquamonitrix.com This has been referred to as a "nitrate time bomb," as this stored nitrate can continue to leach into groundwater and connected surface waters for decades, posing a persistent threat to water quality. aquamonitrix.com High nitrate levels in drinking water are a human health concern, and the cost of treating contaminated water sources can be substantial. aquamonitrix.comaquapublica.eu

Table 2: Major Anthropogenic Sources and Impacts of Nitrate Pollution in Water Systems

Source of Nitrate PollutionDescriptionPrimary Environmental Impact
Agriculture Runoff from nitrogen-based fertilizers and animal manure. iwaponline.comaquamonitrix.comWidespread diffuse pollution leading to eutrophication of surface waters and contamination of groundwater. encyclopedie-environnement.orgeuropa.eu
Wastewater Effluent Discharges from municipal and industrial wastewater treatment plants. mdpi.comPoint source pollution contributing to nutrient enrichment and potential hypoxia in receiving waters. epa.gov
Urban Runoff/Septic Systems Stormwater runoff from urban areas and leakage from septic tanks. mdpi.comaquamonitrix.comDiffuse and point source pollution introducing nitrates and other contaminants into nearby water bodies.
Industrial Discharges Effluents from various industrial processes, including chemical manufacturing. mdpi.comiwaponline.comPoint source pollution that can contain high concentrations of nitrates and other chemicals.

Industrial Applications and Process Engineering of Hexyl Nitrate Non Medical Contexts

Function as a Chemical Reagent and Intermediate in Organic Synthesis

While its most recognized industrial application lies in fuel additives, hexyl nitrate (B79036) also serves as a valuable reagent and intermediate in specific organic synthesis pathways.

Hexyl nitrate, particularly 2-ethylthis compound (2-EHN), functions as a chemical intermediate in the synthesis of various organic compounds. Its chemical structure lends itself to being a precursor for preparing other nitrite (B80452) esters and related chemical entities. The inherent reactivity of the nitrate ester group allows it to participate in substitution reactions, where it can be cleaved to introduce different functional groups. For instance, studies have explored the cleavage of this compound to yield hexyl iodide or hexyl fluoride, demonstrating its utility as a synthetic intermediate for introducing alkyl chains or specific functionalities into organic molecules. sciencemadness.org

The literature does not extensively detail this compound's specific use as a primary nitrating or oxidizing agent in common organic synthesis reactions, unlike more established reagents such as nitric acid or various peroxides. The process of nitration typically involves the introduction of a nitro group (-NO₂) into a molecule, whereas this compound is a nitrate ester, characterized by an -ONO₂ group. unacademy.comwikipedia.org While the broader class of organic nitrates and the nitrate radical (NO₃) are known for their oxidizing capabilities in atmospheric chemistry, nih.govcopernicus.org this compound itself is not commonly cited as a direct nitrating or oxidizing reagent in standard industrial organic synthesis protocols. Its primary role in synthesis appears to be as a building block or precursor rather than as a reactive agent driving nitration or oxidation reactions.

Application in Fuel Science and Engineering

The most significant industrial application of this compound is its role as a cetane improver in diesel fuels. This additive enhances the ignition quality of diesel fuel, leading to improved engine performance and reduced emissions.

This compound, particularly 2-ethylthis compound (2-EHN), is a widely recognized and cost-effective additive for increasing the cetane number (CN) of diesel fuels. osti.govgoogle.comcetpro.ieepc-groupe.co.uk The cetane number is a measure of a diesel fuel's ignition quality, indicating how quickly it auto-ignites under compression. A higher cetane number signifies a shorter ignition delay period, promoting more efficient and smoother combustion in diesel engines. mdpi.comscitepress.org

The addition of 2-EHN to low-cetane diesel fuels can significantly boost their ignition performance. Studies suggest that 2-EHN can increase the cetane number by approximately 4 to 8 points, depending on the base fuel's properties. amazon.co.uk For example, in one study, a 1% addition of a structurally similar methyl ester nitrate increased the cetane number from 44.68 to 47.49. ui.ac.id

The mechanism by which 2-EHN enhances ignition involves its decomposition early in the combustion cycle, even at modest temperatures. This decomposition releases active chemical species, such as alkyl radicals, aldehydes, and nitrogen dioxide, which accelerate the fuel's auto-ignition process. osti.gov Alkyl nitrates like 2-EHN are favored for this application due to their chemical stability during storage and handling, contrasting with some other cetane improvers like peroxides which can be more prone to self-decomposition. osti.gov

Table 1: Cetane Number Improvement with 2-Ethylthis compound (2-EHN) Addition

Fuel Type / ConditionBase Cetane Number2-EHN AdditionResulting Cetane NumberImprovement (Points)Source
Diesel FuelVaries4-8 pointsN/A4-8 amazon.co.uk
Diesel Fuel44.681%47.492.81 ui.ac.id

The addition of this compound to diesel fuels influences not only ignition but also the subsequent combustion process and the resulting exhaust emissions.

Exhaust Emissions: The impact of 2-EHN on exhaust emissions is varied, with notable effects on CO, HC, and NOx.

CO and HC: Multiple studies consistently report a reduction in Carbon Monoxide (CO) and Hydrocarbon (HC) emissions when 2-EHN is added to diesel fuels. For instance, additions of 1.5% and 2.5% 2-EHN have shown significant reductions in HC (7.93–21.59%) and CO (12.11–33.98%) in diesel-2-methylfuran blends. mdpi.com Similarly, in biodiesel blends, reductions in CO emissions of 45.1–85.5% and HC emissions of 14.56–24.90% were observed with 1% and 1.5% 2-EHN. mdpi.com

NOx: The effect on Nitrogen Oxides (NOx) is more complex. While some research suggests that shorter ignition delays and reduced combustion temperatures due to 2-EHN can lead to lower NOx emissions, ait.ac.thresearchgate.net other studies indicate that the decomposition products of 2-EHN, such as NO and NO₂, can contribute to increased NOx formation, particularly in low-temperature combustion (LTC) modes or when blended with certain oxygenated fuels. acs.orgijert.orgaip.org For example, while some studies report NOx reductions of up to 17.57%, mdpi.com others specifically found that 2-EHN increases engine-out NOx in LTC conditions. acs.org

Soot/Smoke: The impact on soot or smoke emissions also shows variability across studies, with some reporting an increase in smoke density ait.ac.thresearchgate.net and others noting a reduction or decline. mdpi.comijert.org

Table 2: Effect of 2-EHN on Exhaust Emissions in Diesel Fuels

Emission TypeTypical Effect of 2-EHNExample Reduction/IncreaseFuel Blend ContextSource
COReduction12.11–33.98% (1.5-2.5%)Diesel-2-MF mdpi.com
Reduction45.1–85.5% (1-1.5%)Biodiesel-2-MF mdpi.com
HCReduction7.93–21.59% (1.5-2.5%)Diesel-2-MF mdpi.com
Reduction14.56–24.90% (1-1.5%)Biodiesel-2-MF mdpi.com
NOxReduction (some studies)9.20–17.57% (2.5%)Diesel-2-MF mdpi.com
Reduction (some studies)9.4–17.48% (1.5%)Biodiesel-2-MF mdpi.com
Increase (other studies)N/ALTC, Biodiesel acs.orgijert.org
Soot/SmokeVariableIncrease (some studies)Diesel ait.ac.thresearchgate.net
VariableDecline (other studies)Biodiesel-2-MF mdpi.com

This compound is frequently incorporated into blends with alternative and renewable fuels, such as biodiesel, ethanol (B145695), methanol, and 2-methylfuran (B129897) (2-MF), to mitigate their inherent drawbacks, primarily their low cetane numbers. cetpro.iemdpi.comscitepress.orgmdpi.comait.ac.thijert.orgaip.orgijesi.orghep.com.cn

In biodiesel blends , 2-EHN enhances ignition quality, leading to improved engine performance metrics. Studies have reported increases in brake thermal efficiency (BTE) and reductions in brake specific fuel consumption (BSFC) when 2-EHN is added to biodiesel. mdpi.comait.ac.thijert.org For instance, in neem oil biodiesel blends, the addition of 2-EHN resulted in improved BTE and reduced BSFC compared to the biodiesel blend without the additive. ijert.org

When blended with alcohols like ethanol or 1-butanol, 2-EHN helps to compensate for the lower cetane numbers of these oxygenates, thereby improving their autoignition characteristics and making them more suitable for diesel engines. mdpi.comaip.org

In diesel-2-methylfuran (2-MF) blends , 2-EHN has been investigated to improve combustion efficiency and manage the trade-offs between different emissions. mdpi.commdpi.com The additive promotes earlier combustion initiation and can influence the complex relationship between NOx and soot emissions observed in these blends. mdpi.commdpi.com

Table 3: Performance and Emission Improvements in Bio-fuel Blends with 2-EHN

Fuel Blend Context2-EHN Addition (%)Key Performance/Emission ImprovementSource
Diesel-BiodieselVariesIncreased BTE, Reduced BSFC ait.ac.thijert.org
Biodiesel-Neem Oil2.5% & 5%Increased BTE, Reduced BSFC ijert.org
Biodiesel-2-Methylfuran (BMF30)1% & 1.5%Increased BTE (3.30-4.69%), Reduced BSFC (5.49-7.33%), Reduced CO/HC, Reduced NOx (9.4-17.48%) mdpi.com
Diesel-2-Methylfuran (D40)1.5% & 2.5%Increased BTE, Reduced BSFC, Reduced CO/HC, Reduced NOx (9.20–17.57%) mdpi.com
Ethanol-DieselVariesImproved autoignition, reduced ignition delay mdpi.comaip.org

Compound List:

this compound

2-Ethylthis compound (2-EHN)

Nitric Acid

Sulfuric Acid

Nitrogen Dioxide

Nitrogen Monoxide

Nitrate Radical (NO₃)

Alkyl Nitrates

Organic Nitrates

Peroxides

Alkenes

Aromatics

Oxygenates

2-Methylfuran (2-MF)

Biodiesel

Ethanol

Methanol

1-Butanol

Pentanol

Engineering Aspects of Industrial Production

Scale-Up Development in Chemical Manufacturing

Scaling up the production of this compound from laboratory benchtop to industrial volumes requires careful consideration of mass and heat transfer, mixing dynamics, and reactor design. Traditional batch reactors, while common, can face limitations in precise temperature control and uniform reactant mixing as volumes increase, potentially leading to reduced yields and increased safety risks due to the exothermic nature of nitration patsnap.comdtic.mil.

The advent of microreactor technology offers a promising avenue for scale-up through a "numbering-up" strategy, where multiple small reactors are operated in parallel, rather than scaling up a single large vessel rsc.org. This approach inherently provides a higher surface-area-to-volume ratio, facilitating superior heat and mass transfer, which is critical for controlling the highly exothermic nitration reaction rsc.orgacs.orgpatsnap.com. Computational Fluid Dynamics (CFD) modeling plays a vital role in designing and optimizing these microreactor systems, predicting flow patterns, mixing efficiency, and temperature distribution to ensure consistent performance across scaled-up operations rsc.orgacs.orgpatsnap.com.

Key scale-up considerations include:

Heat Management: The nitration reaction releases significant heat. Microreactors, with their enhanced heat exchange capabilities, can manage this more effectively than large batch reactors, allowing for safer operation at potentially higher throughputs rsc.orgpatsnap.com.

Mixing Efficiency: Achieving rapid and homogeneous mixing of the immiscible alcohol and acid phases is crucial for maximizing reaction rates and yields. Microreactors excel in this aspect due to their small channel dimensions rsc.orgacs.org.

Process Control: Continuous flow systems allow for tighter control over reaction parameters such as temperature, residence time, and reactant ratios, which is essential for reproducible results during scale-up acs.orggoogle.com.

Material Handling: The use of less concentrated sulfuric acid (e.g., 85-95%) in some continuous flow processes can simplify material handling and allow for acid recovery and reuse, contributing to both economic and environmental sustainability during scale-up google.com.

Optimization for High Yield and Purity in Commercial Processes

Achieving high yields and purity in the commercial production of this compound is paramount for economic viability and product performance. Process optimization focuses on fine-tuning reaction parameters to favor the desired esterification while minimizing side reactions and degradation.

Key Optimization Parameters:

Temperature: The nitration reaction is sensitive to temperature. Elevated temperatures, typically between 12°C and 25°C, have been shown to enhance both yield and purity, likely by increasing reaction kinetics without excessively promoting unwanted oxidation or decomposition pathways google.comresearchgate.netcolab.ws. However, temperatures must be carefully controlled to prevent runaway reactions dtic.mil.

Acid Concentration and Ratio: The concentration of sulfuric acid and the molar ratio of nitric acid to 2-ethylhexanol are critical. While traditional methods use highly concentrated sulfuric acid (e.g., 98%), advancements in continuous flow reactors allow for the use of slightly less concentrated sulfuric acid (85-95%), which can facilitate acid recovery google.com. The precise ratio of nitric acid to the alcohol is adjusted to ensure complete nitration while minimizing excess acid, which can lead to by-product formation or increased waste acs.org.

Reaction Time/Residence Time: In batch processes, reaction time is a key variable. In continuous flow systems, residence time within the reactor is optimized. Shorter residence times are often preferred in microreactors due to their enhanced mixing and heat transfer, allowing for high conversion in minutes or even seconds rsc.orggoogle.com.

Additives: Some nitration processes incorporate additives like urea (B33335) or sulfamic acid to scavenge nitrous acid or stabilize the reaction mixture, although modern processes may aim to eliminate these to simplify purification google.comrsc.org.

Yield and Purity Achievements:

Through optimized conditions, yields of approximately 97% have been reported in conventional processes google.com. In contrast, continuous flow microreactor systems, utilizing optimized parameters such as specific temperature ranges (e.g., 15-25°C) and controlled reactant flows, can achieve very high conversion rates (≥99.5%) and yields (≥99%), with purities reaching up to 99.4% acs.orggoogle.comresearchgate.net. These results highlight the significant advantages of intensified process technologies in achieving superior product quality and efficiency.

Data Table: Key Process Parameters and Outcomes in this compound Synthesis

Process ParameterTypical Range / ConditionAchieved Yield (%)Achieved Purity (%)Reactor Type / MethodSource(s)
Nitration Temperature15-25 °C~97~99.4Batch / Continuous Flow google.comresearchgate.net
Sulfuric Acid Concentration85-95% (in continuous flow)≥99≥99Continuous Flow (Microreactor) google.com
Sulfuric Acid Concentration55-60% (in mixed acid)~97~99.4Batch Reactor google.com
Nitrating Mixture CompositionHNO₃ (20-30%), H₂SO₄ (55-60%), H₂O (15-20%) + additives~97~99.4Batch Reactor google.com
Residence Time0.8-1.0 hours (alcohol dosage)~97~99.4Batch Reactor google.com
Residence Time5-40 seconds≥99≥99Continuous Flow (Microreactor) google.com
Process Optimization MethodBox–Behnken experimental designVariesVariesMicroreactor acs.org
Temperature (Reagent)Elevated from 12°C to 20°CEnhancedEnhancedContinuous Flow researchgate.net

Compound List

2-Ethylhexanol

2-Ethylthis compound (also referred to as this compound, Ethyl this compound, Isooctyl Nitrate)

Nitric Acid (HNO₃)

Sulfuric Acid (H₂SO₄)

Urea

Methylene Chloride (CH₂Cl₂)

Cyclohexane

Dichloromethane (DCM)

Hexane

Acetonitrile

Methanol

Sodium Hydroxide (NaOH)

2-Ethylhexene

Future Directions and Emerging Research Avenues in Hexyl Nitrate Chemistry

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. chemistryjournals.net For hexyl nitrate (B79036), this involves developing synthesis routes that are more sustainable than traditional methods. blazingprojects.com The goal is to design processes that reduce waste, use less hazardous substances, and are more energy-efficient. researchgate.net

Key areas of research include:

Alternative Reaction Media: Moving away from hazardous organic solvents to greener alternatives like water, ionic liquids, or even solvent-free conditions. nih.govacs.org Methodologies using water as a solvent, facilitated by non-ionic surfactants that form micelles, are being pioneered for organic reactions historically considered incompatible with aqueous environments. nih.gov

Catalyst Innovation: Developing highly efficient and recyclable catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and waste. nih.gov For example, redesigning synthetic routes to use lower concentrations of precious metal catalysts like palladium has a positive downstream effect by reducing residual metal in the final product. nih.gov

Continuous Flow Chemistry: Utilizing micro-reactors and continuous flow systems offers significant advantages in safety, efficiency, and scalability. researchgate.netpatsnap.com Research on the synthesis of 2-ethylhexyl nitrate (a related compound) in a micro-channel reactor demonstrated a simple, safe, and low-energy consumption process. researchgate.net This method allows for continuous operation of both synthesis and acid removal, improving production efficiency. patsnap.com

Synthesis ApproachKey AdvantagesResearch Focus
Micro-channel Reactors Enhanced safety, improved heat and mass transfer, scalability, low energy consumption. researchgate.netpatsnap.comOptimizing reaction conditions (e.g., molar ratios, space velocity) for continuous production. researchgate.net
Greener Solvents Reduced environmental impact, lower toxicity, potential for recycling. nih.govExploring aqueous micellar conditions and other benign solvent systems. nih.gov
Advanced Catalysis Lower catalyst loading, reduced waste, improved yield and selectivity, recyclability. nih.govDevelopment of novel catalysts that operate under mild conditions. nih.gov

These green approaches aim to make the production of this compound and other organic nitrates more economically and environmentally sustainable. chemistryjournals.netblazingprojects.com

Advanced Mechanistic Studies using In-Situ Characterization Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. In-situ characterization techniques, which monitor the reaction as it happens, provide real-time insights into the formation of intermediates, reaction kinetics, and catalyst behavior. aspbs.com

Emerging techniques applicable to this compound synthesis include:

Spectroscopic Methods: In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy can identify transient species and monitor the concentration of reactants and products in real time. ugent.be

X-ray Techniques: Synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide detailed information about the electronic and geometric structure of catalysts under reaction conditions. ugent.beresearchgate.net

Mass Spectrometry: In-situ mass spectrometry allows for the detection of gaseous reaction products and intermediates, helping to elucidate complex reaction networks. ugent.be

Electron Spin Resonance (ESR): In-situ ESR spectroscopy is a powerful technique for studying reactions involving free radicals, which can be important in the thermal decomposition and reaction pathways of nitrate esters. mdpi.com

These advanced methods allow researchers to build more accurate kinetic models and gain a deeper understanding of the structure-activity relationships in catalytic systems, leading to the rational design of more efficient processes. aspbs.com

Predictive Modeling for Reaction Outcomes and Product Profiles

Computational chemistry and data-driven modeling are becoming indispensable tools for predicting the outcomes of chemical reactions. For this compound, these models can forecast yields, identify potential byproducts, and screen for optimal reaction conditions, significantly reducing the need for extensive and time-consuming laboratory experiments.

Two main approaches are being developed:

Kinetic Modeling: Based on the fundamental principles of chemical kinetics, these models simulate the reaction pathways to predict the evolution of species over time. For the related compound 2-ethyl-hexyl nitrate (2-EHN), kinetic modeling has been used to study its autoignition behavior and its interactions with fuels. osti.gov Sensitivity analysis within these models can identify the most critical reactions influencing the outcome, such as the initial decomposition of the nitrate ester. osti.gov

Machine Learning (ML) Models: These models are trained on large datasets of experimental reactions to recognize patterns and predict the major product of a given set of reactants and conditions. mit.edunih.govacs.org By combining reaction templates with the pattern recognition capabilities of neural networks, these models have shown high accuracy in predicting the major product in a significant percentage of cases. nih.govacs.org

Modeling TechniqueApproachApplication to this compoundAccuracy/Findings
Kinetic Modeling Simulates reaction pathways based on physical chemistry principles. osti.govUnderstanding decomposition and combustion, optimizing synthesis conditions.Can predict reactivity trends but may overestimate the extent of effects like cetane number enhancement. osti.gov
Machine Learning Learns from large datasets of experimental reactions to predict outcomes. mit.edunih.govPredicting major products, yields, and optimal conditions for synthesis. rjptonline.orgTrained models can correctly rank the major product in over 70% of cases. nih.govacs.org

The ultimate goal is to create robust predictive frameworks that can accelerate the discovery and optimization of synthetic routes for this compound and other complex organic molecules.

Integration of Artificial Intelligence and Machine Learning in Chemical Process Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical process optimization by analyzing vast datasets to identify optimal operating conditions, predict process deviations, and automate control. applieditweb.com For the production of this compound, AI can be applied to:

Process Control and Optimization: AI algorithms can analyze real-time sensor data from a reactor to adjust parameters like temperature, pressure, and flow rates, ensuring maximum yield and product quality while minimizing energy consumption. se.com

Predictive Maintenance: By monitoring equipment performance, ML models can predict potential failures, reducing unplanned downtime and improving safety.

Supply Chain Management: AI can optimize the entire manufacturing process, from raw material procurement to product distribution, enhancing efficiency and reducing costs. se.com

Multi-Scale Computational Approaches for Complex Nitrate Ester Systems

The behavior of chemical systems like those involving this compound spans multiple length and time scales, from molecular interactions to bulk reactor dynamics. mtu.edu Multi-scale modeling aims to bridge these scales by integrating different computational techniques to create a comprehensive, predictive model of the entire system. umu.se

A typical multi-scale framework could include:

Quantum Mechanics (QM): Used to accurately calculate reaction energies and barrier heights for the fundamental steps of the nitration reaction.

Molecular Dynamics (MD): Simulates the behavior of large ensembles of molecules to understand properties like solvation, diffusion, and interactions at interfaces. researchgate.net

Computational Fluid Dynamics (CFD): Models the fluid flow, heat transfer, and mass transport within the chemical reactor, providing insights into mixing and residence time distributions.

By linking these different levels of theory, researchers can build a holistic model of the this compound production process. dtu.dk This integrated approach allows for the optimization of not just the chemical reaction itself, but the entire process, from molecular interactions to reactor design and operation. researchgate.nethoustonmethodist.org

New Frontiers in Environmental Monitoring and Remediation Strategies for Organic Nitrates

Organic nitrates, including this compound, are recognized as important secondary atmospheric pollutants that can influence air quality and nitrogen cycling. nih.govcopernicus.org Their presence in the environment necessitates the development of advanced monitoring and remediation techniques.

Environmental Monitoring: Sources of organic nitrates in the environment are varied and include direct emissions from sources like ship exhausts. nih.gov Monitoring their concentration in the atmosphere is crucial for understanding their impact on ozone formation and secondary organic aerosol production. copernicus.org The natural level of nitrates in surface water is typically low (less than 1 mg/L), but can be much higher in industrial effluents. epa.gov

Remediation Strategies: Nitrate contamination in soil and groundwater is a global concern. mdpi.com Research is focused on developing effective and sustainable remediation technologies. epa.gov

Remediation TechnologyDescriptionApplicability to Organic Nitrates
Bioremediation Uses microorganisms to degrade contaminants. epa.gov Denitrifying bacteria can break down nitrates. nih.govPotentially effective, but the biodegradability of specific organic nitrates like this compound needs further study.
In Situ Chemical Reduction Injects a reducing agent into the subsurface to degrade or immobilize contaminants. epa.govCould be used to transform the nitrate group, but reaction specifics would need to be determined.
Pump-and-Treat Contaminated groundwater is pumped to the surface for treatment. ucanr.eduA conventional but often costly method that could employ various surface treatment technologies.
Adsorption Uses materials to bind and remove nitrates from water. mdpi.comEffective for inorganic nitrate; specific adsorbents for organic nitrates would need development.

Future research will focus on creating targeted, efficient, and cost-effective strategies for monitoring and cleaning up contamination from this compound and other related organic nitrate compounds. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing hexyl nitrate with high purity?

  • Methodological Answer : Synthesis typically involves the nitration of hexanol using nitric acid or mixed acid (HNO₃/H₂SO₄). Key parameters include temperature control (5–10°C to minimize side reactions), stoichiometric ratios (1:1.2 alcohol-to-acid ratio), and reaction time (2–4 hours). Purification via fractional distillation under reduced pressure (40–60°C at 10–20 mmHg) ensures high purity. Characterization via FT-IR (C-O-NO₂ stretch at ~1650 cm⁻¹) and NMR (δ 4.3–4.5 ppm for nitrate-bound CH₂) validates structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound in experimental settings?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying purity and detecting impurities. Differential scanning calorimetry (DSC) assesses thermal stability (decomposition onset >120°C). For structural confirmation, ¹H/¹³C NMR and FT-IR are standard. Cross-referencing with NIST spectral libraries ensures accuracy. Calibration curves using certified reference materials (CRMs) improve quantitative reliability .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer : this compound is shock-sensitive and flammable. Use explosion-proof equipment, conduct reactions in fume hoods, and store in flame-resistant cabinets at <25°C. Personal protective equipment (PPE) includes nitrile gloves, face shields, and flame-retardant lab coats. Emergency protocols should align with ATSDR guidelines for nitrate ester exposure (e.g., immediate decontamination with water for skin contact) .

Advanced Research Questions

Q. How can factorial design optimize multi-variable experiments involving this compound synthesis?

  • Methodological Answer : A 2³ factorial design evaluates temperature, acid ratio, and reaction time. Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures may accelerate nitration but increase decomposition risk. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maximizing data robustness. Post-hoc ANOVA validates significance (p < 0.05) of factors .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or testing conditions. Systematic re-evaluation using standardized DSC protocols (heating rate 10°C/min under nitrogen) ensures comparability. Cross-validate with accelerated rate calorimetry (ARC) for adiabatic conditions. Meta-analysis of peer-reviewed studies (e.g., ATSDR, EPA datasets) identifies outliers due to methodological flaws .

Q. How can computational modeling predict this compound’s environmental impact and degradation pathways?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to predict hydrolysis or photolysis rates. QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicity. Experimental validation via HPLC-MS identifies degradation products (e.g., hexanol, nitrates). Lifecycle assessments (LCAs) integrate these data to model environmental persistence .

Q. What experimental controls are essential for validating this compound’s reactivity in combustion studies?

  • Methodological Answer : Use inert atmospheres (argon/nitrogen) to isolate thermal decomposition from oxidative pathways. Include blank runs (solvent-only) to differentiate background noise. Calibrate pressure sensors in closed-bomb calorimeters to measure heat release rates (HRR). Compare results with reference fuels (e.g., iso-octane) to contextualize reactivity .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement statistical process control (SPC) charts to monitor critical parameters (e.g., yield, purity). Use design of experiments (DoE) to identify sensitivity to raw material quality (e.g., nitric acid concentration). Archive samples from each batch for retrospective analysis via GC-MS and NMR .

Q. What criteria ensure the credibility of literature data on this compound’s physicochemical properties?

  • Methodological Answer : Prioritize peer-reviewed studies with detailed experimental sections (e.g., ATSDR, ACS journals). Cross-check values against NIST Chemistry WebBook or EPA DSSTox. Scrutinize methods for calibration standards, instrument precision (±2% error threshold), and sample preparation rigor. Avoid non-peer-reviewed platforms like ChemIDplus for quantitative claims .

Tables for Key Data

Parameter Method Typical Range References
PurityGC-MS≥98%
Thermal DecompositionDSC120–150°C
Boiling PointFractional Distillation195–200°C (760 mmHg)
Vapor PressureAntoine Equation0.5–1.2 mmHg (25°C)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.